molecular formula C10H10BrNO2 B1638348 N-(4-acetylphenyl)-2-bromoacetamide CAS No. 29182-93-2

N-(4-acetylphenyl)-2-bromoacetamide

Cat. No. B1638348
CAS RN: 29182-93-2
M. Wt: 256.1 g/mol
InChI Key: VXYNUOWJSXXSRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield . Another study demonstrated the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticonvulsant and Anti‐inflammatory Activities : Some benzofuran-based heterocycles synthesized from 2-bromoacetylbenzofuran demonstrated anticonvulsant and anti‐inflammatory activities, suggesting the potential of derivatives of N-(4-acetylphenyl)-2-bromoacetamide in neurological and inflammatory disorders (Dawood et al., 2006).

  • Antimicrobial Agents : Novel thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine synthesized from 4-acetamide pyrazolone showed significant antimicrobial activities against various microorganisms, indicating the potential of this compound derivatives in developing new antimicrobial compounds (Aly et al., 2011).

  • Catalysts for C-C and C-O Coupling : Palladium(ii) complexes of N,N-diphenylacetamide-based thio/selenoethers showed good catalytic activity for Suzuki-Miyaura and C-O coupling reactions of aryl bromides, highlighting the role of this compound derivatives in facilitating organic synthesis (Singh & Singh, 2017).

  • Insecticidal Agents : N-(4-chlorophenyl)-2-phenoxyacetamide derivatives showed significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, pointing towards the use of this compound in developing new insecticidal agents (Rashid et al., 2021).

properties

IUPAC Name

N-(4-acetylphenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYNUOWJSXXSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292168
Record name N-(4-Acetylphenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29182-93-2
Record name N-(4-Acetylphenyl)-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29182-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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